3-[3,5-dimethyl-4-[[(1R,2R)-2-thiophen-3-ylcyclopropanecarbonyl]amino]pyrazol-1-yl]propanoic acid
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Overview
Description
3-[3,5-dimethyl-4-[[(1R,2R)-2-thiophen-3-ylcyclopropanecarbonyl]amino]pyrazol-1-yl]propanoic acid is a complex organic compound featuring a pyrazole ring substituted with a thiophene-containing cyclopropane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-dimethyl-4-[[(1R,2R)-2-thiophen-3-ylcyclopropanecarbonyl]amino]pyrazol-1-yl]propanoic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the Cyclopropane Moiety: The cyclopropane ring is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Thiophene Group: Thiophene can be introduced through cross-coupling reactions such as Suzuki or Stille coupling, using appropriate thiophene derivatives.
Final Assembly: The final compound is assembled by coupling the pyrazole and cyclopropane-thiophene intermediates, followed by functional group modifications to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the carbonyl groups, using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole and thiophene rings.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2) in the presence of catalysts.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Alcohols or amines from the reduction of carbonyl groups.
Substitution: Various substituted pyrazole or thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or modulators of biological pathways, given the bioactive nature of pyrazole and thiophene rings.
Medicine
Medicinal chemistry applications include the development of new pharmaceuticals, where the compound’s unique structure could be leveraged to design drugs with specific targets, such as anti-inflammatory or anticancer agents.
Industry
In industry, this compound could be used in the development of advanced materials, such as organic semiconductors or as intermediates in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-[3,5-dimethyl-4-[[(1R,2R)-2-thiophen-3-ylcyclopropanecarbonyl]amino]pyrazol-1-yl]propanoic acid would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane and thiophene moieties could play roles in enhancing binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Lacks the cyclopropane and thiophene groups, making it less complex.
Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the pyrazole and cyclopropane moieties.
Cyclopropanecarboxylic acid: Contains the cyclopropane ring but lacks the pyrazole and thiophene groups.
Uniqueness
The uniqueness of 3-[3,5-dimethyl-4-[[(1R,2R)-2-thiophen-3-ylcyclopropanecarbonyl]amino]pyrazol-1-yl]propanoic acid lies in its combination of a pyrazole ring with a thiophene-substituted cyclopropane moiety, which imparts distinct chemical and biological properties not found in simpler analogs.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-[3,5-dimethyl-4-[[(1R,2R)-2-thiophen-3-ylcyclopropanecarbonyl]amino]pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-9-15(10(2)19(18-9)5-3-14(20)21)17-16(22)13-7-12(13)11-4-6-23-8-11/h4,6,8,12-13H,3,5,7H2,1-2H3,(H,17,22)(H,20,21)/t12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFPZGIQASBRQB-QWHCGFSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)O)C)NC(=O)C2CC2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CCC(=O)O)C)NC(=O)[C@@H]2C[C@H]2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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